molecular formula C5H10BrClO2S B3252048 5-Bromopentane-1-sulfonyl chloride CAS No. 213774-63-1

5-Bromopentane-1-sulfonyl chloride

Cat. No. B3252048
CAS RN: 213774-63-1
M. Wt: 249.55 g/mol
InChI Key: UVHNXHFMUOSOKY-UHFFFAOYSA-N
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Description

5-Bromopentane-1-sulfonyl chloride is a chemical compound with the molecular formula C5H10BrClO2S and a molecular weight of 249.55 . It has been extensively researched due to its diverse range of applications in scientific experiments.


Molecular Structure Analysis

The molecular structure of 5-Bromopentane-1-sulfonyl chloride consists of 5 carbon atoms, 10 hydrogen atoms, 1 bromine atom, 1 chlorine atom, 2 oxygen atoms, and 1 sulfur atom .


Chemical Reactions Analysis

Sulfonyl chlorides, such as 5-Bromopentane-1-sulfonyl chloride, are typically used in electrophilic aromatic substitution reactions . They are soluble in organic solvents and can be easily separated from the reaction mixture . Sulfonyl chlorides are more useful intermediates than sulfonic acids but can be converted to the acid by hydrolysis if desired .

Scientific Research Applications

Organic Synthesis

5-Bromopentane-1-sulfonyl chloride is widely used in organic synthesis as a sulfonylating agent. It introduces sulfonyl groups into organic molecules, which can significantly alter their chemical properties and reactivity. This compound is particularly useful in the synthesis of sulfonamides, sulfonylureas, and other sulfonyl-containing compounds, which are important in pharmaceuticals and agrochemicals .

Pharmaceutical Development

In pharmaceutical research, 5-Bromopentane-1-sulfonyl chloride is employed to synthesize various bioactive molecules. Sulfonyl groups are key components in many drugs due to their ability to enhance the solubility, stability, and bioavailability of therapeutic agents. This compound is used in the development of antibiotics, antivirals, and anti-inflammatory drugs .

Material Science

This compound is also utilized in material science for the modification of polymers and the synthesis of advanced materials. The introduction of sulfonyl groups can improve the thermal stability, mechanical strength, and chemical resistance of polymers. It is used in the production of specialty polymers and coatings that require enhanced durability and performance .

Catalysis

5-Bromopentane-1-sulfonyl chloride serves as a precursor in the preparation of catalysts. Sulfonylated catalysts are known for their high activity and selectivity in various chemical reactions, including oxidation, reduction, and coupling reactions. These catalysts are essential in industrial processes for the efficient production of chemicals and pharmaceuticals .

Analytical Chemistry

In analytical chemistry, this compound is used as a derivatizing agent to enhance the detection and quantification of various analytes. By reacting with specific functional groups in the analytes, it forms derivatives that are more easily detected by techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). This application is crucial for the accurate analysis of complex mixtures in environmental, food, and pharmaceutical samples .

Bioconjugation

5-Bromopentane-1-sulfonyl chloride is employed in bioconjugation techniques to link biomolecules, such as proteins and nucleic acids, to various probes and labels. This process is essential in the development of diagnostic assays, imaging agents, and targeted drug delivery systems. The sulfonyl chloride group reacts with amines and other nucleophiles, forming stable covalent bonds that facilitate the attachment of biomolecules to surfaces or other molecules .

These applications highlight the versatility and importance of 5-Bromopentane-1-sulfonyl chloride in various scientific research fields. If you have any specific questions or need further details on any of these applications, feel free to ask!

Source Source

Safety and Hazards

While specific safety data for 5-Bromopentane-1-sulfonyl chloride is not available, bromo-5-chloropentane, a related compound, is considered hazardous. It is a combustible liquid that causes skin and eye irritation and may cause respiratory irritation .

Future Directions

The future directions of research involving 5-Bromopentane-1-sulfonyl chloride could involve its use in the synthesis of 1,2,3-trisubstituted indoles . This process is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks .

properties

IUPAC Name

5-bromopentane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrClO2S/c6-4-2-1-3-5-10(7,8)9/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHNXHFMUOSOKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCS(=O)(=O)Cl)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BrClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromopentane-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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